molecular formula C11H8FNO2 B13283875 2-Fluoro-2-(isoquinolin-6-yl)acetic acid

2-Fluoro-2-(isoquinolin-6-yl)acetic acid

Cat. No.: B13283875
M. Wt: 205.18 g/mol
InChI Key: PXDVUSBVHZZYJY-UHFFFAOYSA-N
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Description

2-Fluoro-2-(isoquinolin-6-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a fluoro group and an isoquinoline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of stable boronic esters and efficient catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(isoquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Fluoro-2-(isoquinolin-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(isoquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group and isoquinoline moiety play crucial roles in its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(isoquinolin-6-yl)acetic acid is unique due to the combination of the fluoro group, isoquinoline moiety, and acetic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-isoquinolin-6-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H,(H,14,15)

InChI Key

PXDVUSBVHZZYJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(C(=O)O)F

Origin of Product

United States

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